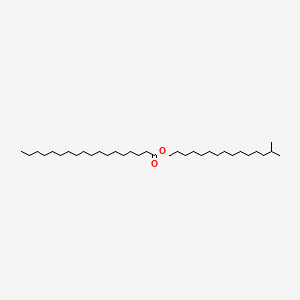

Isocetyl stearate

Description

Significance and Research Landscape of Branched-Chain Fatty Acid Esters

Branched-chain fatty acids (BCFAs) and their esters are a subject of growing scientific interest due to their distinct physical and chemical properties compared to their straight-chain counterparts. BCFAs are noted for having lower melting points and different fluidity characteristics. researchgate.net Research has explored the biosynthesis of branched-chain fatty acid esters in engineered microorganisms like E. coli, aiming to produce novel esters with specific properties. researchgate.netconicet.gov.ar

The structure of these esters, with branching in the alcohol or fatty acid moiety, influences their physical properties and potential applications. conicet.gov.ar For instance, the presence of methyl branches can result in molecules with superior physicochemical properties compared to linear esters. conicet.gov.ar In the context of cosmetic science, branched-chain esters like isocetyl stearate (B1226849) are valued for their ability to remain liquid at low temperatures and their high spreadability. thegoodscentscompany.comalfa-chemistry.com

The broader research landscape for fatty acids encompasses a wide range of analytical techniques to ensure quality and understand their behavior in formulations. researchgate.net These methods include chromatography (HPLC, GC, TLC), which is crucial for separating, identifying, and quantifying these compounds. researchgate.net

Evolution of Scientific Inquiry on Isocetyl Stearate

Early scientific evaluations of this compound and other alkyl esters focused on their application and basic safety profiles in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of several stearate esters, including this compound, and concluded they were safe for use in cosmetics. cosmeticsinfo.org These initial inquiries laid the groundwork for its use in a variety of personal care products. thegoodscentscompany.comcosmeticsinfo.org

More recent scientific interest has been driven by the demand for ingredients with specific sensory properties and performance characteristics. Research has focused on the emollient and solvent properties of this compound. thegoodscentscompany.comcosmeticsinfo.org It is recognized for its ability to create a non-greasy, hydrophobic film on the skin. cosmeticsinfo.org

The development of advanced analytical methods has allowed for a more detailed characterization of esters like this compound. Techniques such as differential scanning calorimetry, thermogravimetric analysis, and various forms of spectroscopy are employed to understand the physical and chemical properties of related fatty acid salts like magnesium stearate, providing insights that can be extrapolated to esters. researchgate.net The ongoing research into fatty acid esters is also influenced by a push towards sustainable and bio-based raw materials in various industries. researchgate.net

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H68O2 | nih.gov |

| Molecular Weight | 508.9 g/mol | nih.gov |

| Physical Form | Liquid | myskinrecipes.com |

| Boiling Point | 522.4°C at 760 mmHg | |

| Density | 0.857 g/cm3 | |

| Solubility | Soluble in oil | myskinrecipes.com |

Propriétés

IUPAC Name |

14-methylpentadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEZTMRIZWCDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274207 | |

| Record name | 14-Methylpentadecyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecanoic acid, isohexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25339-09-7 | |

| Record name | Isocetyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, isohexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isohexadecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCETYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RJ7186O9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Catalysis in Isocetyl Stearate Production

Esterification Processes and Reaction Pathways

Esterification is the primary chemical reaction for synthesizing isocetyl stearate (B1226849). This process generally involves the reaction of an alcohol with a carboxylic acid or its derivative. The two principal pathways for its production are direct esterification and transesterification. smolecule.com

Direct Esterification Techniques

The general chemical equation is: CH₃(CH₂)₁₆COOH (Stearic Acid) + (CH₃)₂CH(CH₂)₁₄CH₂OH (Isocetyl Alcohol) ⇌ CH₃(CH₂)₁₆COO(CH₂)₁₄CH(CH₃)₂ (Isocetyl Stearate) + H₂O

To drive the equilibrium towards the product side and achieve high conversion rates, the water produced during the reaction is continuously removed from the system, often through azeotropic distillation. researchgate.net

Transesterification Approaches

Transesterification is an alternative route for synthesizing this compound. This process involves the reaction of an existing ester, typically a triglyceride rich in stearic acid (like hydrogenated vegetable oils), with isocetyl alcohol in the presence of a catalyst. smolecule.comcir-safety.org This method avoids the direct use of free fatty acids and can sometimes be more economical depending on the availability of raw materials. cir-safety.org

The reaction involves the exchange of the glycerol (B35011) moiety of the triglyceride for the isocetyl alcohol, yielding this compound and glycerol as a byproduct. cir-safety.orggoogle.com This process can also be performed by reacting methyl or ethyl stearate with isocetyl alcohol. cir-safety.org The reaction conditions, including temperature, pressure, and catalyst, are crucial for optimizing the yield and purity of the final product. google.com

Catalytic Systems in this compound Synthesis

Acid Catalysis Optimization

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are widely used in direct esterification due to their high activity and low cost. researchgate.net Optimization of the catalytic process is essential to maximize yield while minimizing side reactions and corrosion issues. jocpr.com Research into the esterification of stearic acid has shown that several factors significantly influence the reaction outcome.

Key parameters for optimization include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. nih.gov For instance, in the synthesis of methyl stearate, the catalyst concentration was found to be the most influential factor, followed by the alcohol-to-acid ratio and temperature. nih.gov Studies on the esterification of stearic acid with various alcohols have demonstrated that increasing the catalyst concentration and temperature generally leads to higher conversion rates. jocpr.com However, excessively high temperatures can lead to unwanted side products.

Table 1: Optimization of Homogeneous Acid-Catalyzed Stearic Acid Esterification

| Parameter | Studied Range | Optimal Condition | Effect on Conversion |

|---|---|---|---|

| Methanol:SA Molar Ratio | 7-16 | 12.4 | Higher ratio increases conversion |

| Catalyst Mass (wt%) | 0.25-4.0 | 4.0 | Higher concentration increases conversion |

| Temperature (°C) | 40-60 | 60 | Higher temperature increases reaction rate |

| Reaction Time (min) | 1-12 | 12 | Longer time leads to higher conversion |

Data derived from a study on high-shear mixing intensified esterification of stearic acid (SA) with methanol. nih.gov

Zeolite-Catalyzed Synthesis of Branched-Chain Esters

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them attractive as shape-selective solid acid catalysts. mdpi.com Their use in the synthesis of esters like this compound offers several advantages over homogeneous catalysts, including easier separation from the reaction mixture, reusability, and reduced corrosion. mdpi.commdpi.com The acidic sites within the zeolite pores facilitate the esterification reaction. mdpi.com

Table 2: Performance of Zeolite Catalysts in Fatty Acid Esterification

| Catalyst | Fatty Acid | Alcohol | Temperature (°C) | Conversion (%) | Time (min) |

|---|---|---|---|---|---|

| Synthesized Zeolite Y | Oleic Acid | Ethanol | 70 | ~85 | 60 |

| La/β-zeolite | Soybean Oil (FFAs) | Methanol | 180 | >96 | 180 |

| Pd/h-ZSM-5 | Stearic Acid | - | 250 | ~62-71 | 180 |

Data compiled from various studies on zeolite-catalyzed esterification and conversion of fatty acids. mdpi.comacs.org

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis using lipases as biocatalysts represents a green and highly selective alternative for producing this compound. mdpi.com Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces energy consumption and environmental impact. researchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym 435), are particularly effective and can be reused for multiple reaction cycles. researchgate.netmedcraveonline.com

The synthesis of various alkyl stearates has been successfully optimized using enzymatic catalysis. mdpi.com Key parameters influencing the reaction include temperature, substrate molar ratio, enzyme concentration, and the removal of the water byproduct. researchgate.net For the synthesis of isoamyl stearate, a conversion of over 90% was achieved using immobilized Rhizopus oryzae lipase. researchgate.net Similarly, the synthesis of cetyl oleate (B1233923) using Candida antarctica lipase B reached a 97.5% conversion in just 20 minutes under microwave irradiation. researchgate.net

Table 3: Enzymatic Synthesis of Stearate Esters

| Ester Product | Lipase Source | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion (%) | Time (h) |

|---|---|---|---|---|---|

| Isoamyl Stearate | Rhizopus oryzae (immobilized) | 1:1.5 (Acid:Alcohol) | 45 | >90 | 24 |

| Cetyl Oleate | Candida antarctica (immobilized) | 2:1 | 60 | 97.5 | 0.33 |

| Butyl Stearate | Candida rugosa | 1:1 | 40 | >90 | 4 |

Data compiled from studies on lipase-catalyzed synthesis of various esters. researchgate.netresearchgate.netmdpi.com

Process Variable Optimization and Modeling Studies

The industrial production of this compound is meticulously controlled to maximize efficiency and ensure the final product meets stringent quality standards. This control is achieved through the careful optimization of process variables and the application of sophisticated mathematical models to predict reaction outcomes.

Impact of Reactant Ratios and Reaction Temperature on Yield and Purity

The synthesis of this compound via the esterification of isocetyl alcohol and stearic acid is governed by key process parameters, primarily the molar ratio of the reactants and the reaction temperature. The interplay between these variables is critical for achieving high yield and purity.

The stoichiometric requirement for the esterification is a 1:1 molar ratio of isocetyl alcohol to stearic acid. However, to shift the reaction equilibrium toward the formation of the ester and increase the conversion rate, an excess of one reactant is typically used. In the enzymatic synthesis of similar long-chain esters like cetyl stearate, the molar ratio of alcohol to fatty acid has been identified as a crucial variable. mdpi.com For instance, in the synthesis of other esters, an increase in the alcohol-to-acid molar ratio often leads to a higher conversion of the fatty acid. medcraveonline.comnih.gov However, an excessively large molar excess of the alcohol can complicate downstream processing and increase the costs associated with purification and reactant recovery.

Temperature plays a dual role in the synthesis process. An increase in temperature generally accelerates the reaction rate, leading to a shorter reaction time to reach maximum yield. For the enzymatic synthesis of cetyl stearate using Candida antarctica lipase (Novozym® 435), reactions are often conducted at elevated temperatures, such as 70°C, to ensure all reactants and products remain in a molten state and to enhance the catalytic activity. um.esnih.gov However, excessively high temperatures can have detrimental effects. For enzymatic processes, temperatures beyond the enzyme's optimal range can lead to denaturation and a rapid loss of activity. um.es In traditional chemical synthesis, very high temperatures can promote side reactions, such as dehydration or decomposition, which can lead to the formation of colored impurities and byproducts, thereby reducing the final product's purity. For the synthesis of glyceryl monostearate, a related ester, reaction temperatures are often controlled between 140°C and 250°C, depending on the catalyst system. researchgate.net

The following table, based on findings from the synthesis of analogous long-chain esters, illustrates the general impact of these variables.

| Parameter | General Impact on Yield | General Impact on Purity | Typical Optimized Conditions for Analogous Esters |

| Reactant Molar Ratio (Alcohol:Acid) | Increasing molar ratio of alcohol drives the reaction forward, increasing yield up to a point. | A large excess of unreacted alcohol can make purification more complex. | 1:1 to 3:1 (Alcohol:Acid) researchgate.net |

| Reaction Temperature (°C) | Increases reaction rate and yield. Can decrease yield if it leads to catalyst deactivation or side reactions. | Excessively high temperatures can cause thermal degradation and the formation of impurities. | 60-80°C (Enzymatic) um.esresearchgate.net, 180-250°C (Chemical) |

Application of Non-Linear Multivariable Regression Models in Synthesis

To navigate the complex relationship between multiple process variables and the desired outcomes, researchers employ statistical tools like Response Surface Methodology (RSM). nih.gov RSM uses quantitative data from a set of designed experiments to build empirical, non-linear multivariable regression models. d-nb.infomdpi.com These models, typically second-order polynomial equations, can effectively describe the chemical landscape and predict outcomes like yield or purity. mdpi.comiieta.org

For the optimization of an esterification reaction, the independent variables (factors) might include reaction temperature (X₁), catalyst loading (X₂), and reactant molar ratio (X₃). The dependent variable (response), Y, would be the percentage conversion or yield. A typical quadratic model generated by RSM would take the following form:

Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₃X₁X₃ + β₂₃X₂X₃ + β₁₁X₁² + β₂₂X₂² + β₃₃X₃²

Where:

Y is the predicted response (e.g., yield).

β₀ is the model constant.

β₁, β₂, β₃ are the linear coefficients.

β₁₂, β₁₃, β₂₃ are the interaction coefficients between the variables.

β₁₁, β₂₂, β₃₃ are the quadratic coefficients.

This approach has been successfully used to optimize the synthesis of various esters. For example, in the enzymatic synthesis of β-sitostanol esters, RSM was used to model the effects of temperature, enzyme dosage, and acyl donor concentration, leading to validated predictions of very high esterification efficiencies (86-97%). nih.gov Similarly, the synthesis of fructose (B13574) stearate was optimized using RSM to understand the effects of variables like the molar ratio of reactants. nih.gov The resulting models and response surface plots allow researchers to identify the optimal operating conditions to maximize yield while minimizing costs and reaction time, without the need for exhaustive trial-and-error experimentation. akademiabaru.comejosdr.com

Green Chemistry Principles and Sustainable Production of this compound

In line with the global shift towards environmental responsibility, the production of this compound is increasingly influenced by the principles of green chemistry. This involves developing cleaner synthesis routes and utilizing renewable resources to minimize the environmental impact. labmanager.com

Development of Eco-Friendly Synthesis Routes

Traditional esterification often employs homogeneous acid catalysts like sulfuric acid, which are effective but also corrosive, difficult to separate from the product, and generate significant waste. mdpi.com Green chemistry focuses on replacing these with more benign alternatives.

Enzymatic Catalysis: One of the most promising green routes is the use of lipases as biocatalysts. nih.gov Lipases, such as immobilized Candida antarctica lipase B (often known as Novozym® 435), operate under much milder conditions of temperature and pressure. um.esmdpi.com This reduces energy consumption and minimizes side reactions. Furthermore, these reactions can often be performed in solvent-free systems, which eliminates the environmental and safety concerns associated with organic solvents. nih.gov The enzymatic synthesis of various cetyl esters, including cetyl stearate, has been optimized to achieve conversions higher than 98.5%, demonstrating the industrial viability of this approach. um.esnih.gov

Heterogeneous Solid Acid Catalysts: Another green alternative is the development of solid acid catalysts. Materials like sulfated zirconia, certain zeolites, and sulfonic acid-functionalized carbons are being explored for esterification. researchgate.netajgreenchem.com These catalysts offer several advantages:

Easy Separation: Being in a solid phase, they can be easily filtered from the reaction mixture.

Reusability: They can be recovered and reused for multiple reaction cycles, reducing waste and cost. ajgreenchem.com

Reduced Corrosion: They are generally less corrosive to industrial equipment than liquid mineral acids.

The use of these green catalysts represents a significant move towards cleaner and more sustainable manufacturing processes for esters like this compound. researchgate.net

Utilization of Sustainable Feedstocks and Resources

The carbon footprint of this compound is also dependent on the origin of its raw materials: stearic acid and isocetyl alcohol.

Sustainable Stearic Acid: Stearic acid is a fatty acid traditionally derived from animal fats or vegetable oils like palm oil. fosfa.org The sustainability of these feedstocks is a growing concern due to issues like deforestation and competition with food supplies. csic.es The oleochemical industry is therefore shifting towards more sustainable sources. This includes utilizing fatty acids from non-food crops, waste cooking oils, and algal lipids. csic.esrsc.org These alternative feedstocks reduce the reliance on virgin agricultural land and create value from waste streams.

Renewable Isocetyl Alcohol: Isocetyl alcohol, a branched-chain fatty alcohol, is typically produced from petrochemical precursors. The development of biorefineries is opening up new pathways to produce fatty alcohols from renewable biomass. rsc.org Processes are being developed to convert natural oils and their derivatives (fatty acids and fatty acid methyl esters) into fatty alcohols through catalytic hydrogenation and hydrogenolysis, providing a bio-based alternative to fossil fuel-derived alcohols. rsc.orgrsc.org

Chemical Reactivity, Stability, and Formulation Interactions of Isocetyl Stearate

Hydrolytic Stability and Degradation Kinetics

The ester linkage in isocetyl stearate (B1226849) is susceptible to hydrolysis, a chemical reaction that breaks the ester down into its constituent isocetyl alcohol and stearic acid. smolecule.com This reaction is typically catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures. aade.orgaston-chemicals.com However, isocetyl stearate is noted for its excellent hydrolytic stability, particularly when compared to esters derived from unsaturated fatty acids. nikkolgroup.com

The rate of hydrolysis is significantly influenced by the molecular structure of the ester. aston-chemicals.com The branched nature of the isocetyl alcohol portion of the molecule creates steric hindrance, which can protect the ester bond from attack by water molecules. researchgate.net This structural feature, combined with the saturated nature of the stearic acid chain, contributes to its enhanced stability. klueber.com In cosmetic formulations, maintaining a pH level between 5 and 10 is generally advised to minimize the risk of hydrolysis. aston-chemicals.com

Table 1: Factors Influencing Hydrolytic Stability of Esters

| Factor | Influence on Hydrolytic Stability | Rationale |

|---|---|---|

| pH | Decreased stability below pH 5 and above pH 10. aston-chemicals.com | Acidic and basic conditions catalyze the hydrolysis reaction. aston-chemicals.com |

| Temperature | Increased temperature accelerates hydrolysis. aade.org | Provides the necessary activation energy for the reaction to occur. aade.org |

| Molecular Structure | Branched chains and saturation enhance stability. aston-chemicals.comresearchgate.netklueber.com | Steric hindrance and reduced polarity protect the ester linkage. aston-chemicals.comresearchgate.net |

| Water Content | Higher water content can increase the rate of hydrolysis. klueber.com | Water is a reactant in the hydrolysis process. klueber.com |

Oxidative Stability and Mechanisms of Degradation

Oxidative degradation is a significant concern for many cosmetic ingredients, particularly lipids. This process, often initiated by exposure to heat, light, and oxygen, can lead to rancidity and the formation of undesirable byproducts. researchgate.netfao.org this compound, being a saturated ester, exhibits excellent oxidative stability. nikkolgroup.com

The primary mechanism of lipid oxidation involves the reaction of molecular oxygen with unsaturated fatty acids via a free-radical chain reaction. researchgate.netfao.org Since this compound is derived from stearic acid, a saturated fatty acid with no double bonds, it is inherently less susceptible to this type of degradation. researchgate.net Studies on various fatty acid alkyl esters have consistently shown that saturated esters are significantly more stable to oxidation than their unsaturated and polyunsaturated counterparts. researchgate.net

The degradation that can occur is typically thermal-oxidative, requiring high temperatures to initiate the process. researchgate.net The mechanisms of high-temperature oxidation of fatty acid esters can differ from those at lower temperatures and involve the formation of various radical adducts. rsc.org However, under normal storage and use conditions for cosmetic products, the oxidative degradation of this compound is minimal. nikkolgroup.com

Interfacial Phenomena and Emulsification Properties

Emulsifiers are surface-active agents that reduce the interfacial tension between two immiscible liquids, like oil and water, allowing them to form a stable mixture. cosmileeurope.euuomustansiriyah.edu.iq this compound, being an oil-soluble ingredient, resides in the oil phase of an emulsion. typology.com Its presence can influence the properties of the interfacial film formed by the primary emulsifier.

A study evaluating the physicochemical properties of several emollient esters reported that this compound has a medium surface tension. cosmeticsandtoiletries.com This characteristic, along with its medium viscosity and molecular weight, contributes to its moderate spreading behavior on surfaces. cosmeticsandtoiletries.com The contact angle of this compound on a silicone substrate was measured to be 69.4 degrees, indicating a balance between hydrophobic and hydrophilic characteristics. cosmeticsandtoiletries.com

In an emulsion, the interactions between the emollient, the emulsifier, and the other components of the oil and water phases determine the final properties of the product. This compound's compatibility with a wide range of cosmetic ingredients makes it a versatile choice for formulators. cymitquimica.com

Table 2: Physicochemical Properties of this compound Relevant to Interfacial Phenomena

| Property | Value/Description | Significance in Formulations | Source |

|---|---|---|---|

| Surface Tension | Medium | Influences spreading and wetting characteristics. | cosmeticsandtoiletries.com |

| Initial Contact Angle | 69.4 degrees | Indicates moderate hydrophobicity. | cosmeticsandtoiletries.com |

| Spreading Value | Medium (450–750 mm²/10 min) | Affects the application feel of the product. | cosmeticsandtoiletries.com |

Compatibility and Solubilization Studies with Other Chemical Entities in Formulations

This compound exhibits excellent compatibility with a wide array of ingredients commonly used in cosmetic and personal care products. cymitquimica.com It is compatible with various oils, waxes, and silicones, making it a versatile component in many types of formulations. specialchem.com This compatibility is crucial for creating stable and aesthetically pleasing products.

One of the key functions of this compound in formulations is its role as a solvent. smolecule.commyskinrecipes.com It can effectively dissolve or disperse active ingredients, ensuring their uniform distribution throughout the product. myskinrecipes.com This is particularly important for oil-soluble actives, such as certain vitamins and UV filters.

The solubilizing capacity of an emollient is related to its polarity and chemical structure. While specific solubility data for a wide range of actives in this compound is proprietary to formulators, its widespread use in sun care and makeup products suggests it is an effective solvent for many common cosmetic ingredients. specialchem.comatamanchemicals.com For example, it is used in formulations containing glycolic acid, indicating its utility in systems with active ingredients. stobec.com

Rheological Modifications and Viscosity Control in Complex Systems

This compound can influence the rheology, or flow properties, of cosmetic formulations. cymitquimica.com While it is not a primary rheology modifier, its presence in the oil phase of an emulsion contributes to the final viscosity and texture of the product. cosmeticsandtoiletries.com

Formulators often use a combination of emollients, thickeners, and emulsifiers to achieve the desired rheological profile. wemorefun.commahachem.com this compound's contribution to viscosity is part of this complex interplay of ingredients. For instance, in a hair regenerating cream, it is used alongside a dedicated rheology modifier and emulsion stabilizer to achieve the target product characteristics. specialchem.com

Mechanistic Investigations of Isocetyl Stearate in Biological Systems

Dermatological Interactions and Skin Barrier Physiology

Isocetyl stearate's primary functions in dermatological applications revolve around its ability to modify the skin's surface and barrier. As an emollient, it contributes to skin softness and smoothness.

Emollient Functionality and Dermal Lipid Replenishment

The composition of moisturizers often includes a combination of ceramides, fatty acids, and cholesterol to repair the lipid bilayers of the skin. mdpi.com The effectiveness of an emollient is linked to its chemical similarity to the skin's natural lipids. mdpi.com

Formation of Occlusive Films on Stratum Corneum

Isocetyl stearate (B1226849) contributes to the formation of a semi-occlusive film on the stratum corneum, the outermost layer of the skin. cosmeticsandtoiletries.comskinsort.com This film acts as a barrier, reducing transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface. nih.govsciencebecomesher.com Occlusive agents are most effective when applied to damp skin as they trap existing moisture. While highly effective occlusive agents like petroleum jelly can reduce TEWL by over 98%, other substances like lanolin and mineral oil reduce it by 20-30%. sciencebecomesher.com The film formed by this compound provides a lubricated and protected feel to the skin. makingcosmetics.com

Mechanisms of Moisturizing Action, including Internal Occlusion

The moisturizing action of ingredients like this compound is multifaceted. Hydration of the skin occurs through two primary mechanisms: attracting water to the skin with humectants and preventing water loss with occlusive agents. researchgate.net Moisturizers improve skin hydration by increasing the water content of the stratum corneum, which in turn helps to maintain skin pH and allows the lipid bilayers to function optimally. mdpi.comnih.gov

A concept known as "internal occlusion" has been explored with similar esters, such as isostearyl isostearate. This mechanism suggests that some lipophilic moisturizers can influence the organization of lipids within the stratum corneum, thereby improving the skin's barrier function from within, rather than just forming a surface barrier. nih.govresearchgate.netnih.gov This can lead to significant improvements in the skin's water permeability barrier. nih.gov

Modulation of Skin Permeation for Topical Delivery

This compound can influence the penetration of other substances through the skin, a key consideration in the formulation of topical drug delivery systems. unicamp.br Emollient esters are used in topical formulations at concentrations between 3–20% w/w and can alter the stratum corneum to facilitate the penetration of active ingredients. cosmeticsandtoiletries.comnih.gov The ability of an excipient to enhance skin permeation is related to its ability to solubilize the active drug and interact with the skin's lipid matrix. nih.govgattefosse.com Studies have shown that certain fatty esters can accumulate in the skin, potentially creating a reservoir for the sustained release of active compounds. ualberta.ca For instance, N-methyl-2-pyrrolidone (NMP) was found to increase the skin permeation of estradiol (B170435) when included in an oily gel formulation containing this compound. unicamp.br

Impact on Follicular Structures and Comedogenesis

A significant aspect of this compound's biological interaction is its potential to be comedogenic, meaning it may clog pores and contribute to the formation of acne. skinsort.com

Broader Biological Activities of Related Fatty Acid Esters

While specific mechanistic studies on this compound are not extensively available in public literature, the broader class of fatty acid esters, to which it belongs, has been the subject of various biological investigations. These studies provide insights into the potential activities that related compounds may exhibit.

Fatty acid esters (FAEs) are recognized for their antioxidant and anti-inflammatory potential, making them valuable ingredients in cosmetic formulations. jppres.com Research has shown that certain FAEs can effectively scavenge free radicals and inhibit inflammatory processes.

For instance, a study on fatty acid esters isolated from Cyperus marginatus demonstrated notable antioxidant activity. jppres.com Ethyl margarate (B1228982), a fatty acid ester, showed significant inhibitory effects against various radicals in vitro. jppres.com The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a key factor in skin aging and various inflammatory conditions. jppres.comresearchgate.net

The anti-inflammatory response of FAEs has also been documented. In one study, ethyl margarate exhibited a potent anti-inflammatory response in an egg albumin denaturation assay, a common method for evaluating anti-inflammatory activity in vitro. jppres.com Its efficacy was found to be comparable to that of diclofenac, a well-known anti-inflammatory drug. jppres.com The anti-inflammatory actions of fatty acids and their esters are often attributed to their ability to modulate inflammatory pathways, such as those involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). portlandpress.comjmb.or.kr

Omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and their esterified forms, are particularly well-known for their anti-inflammatory properties. portlandpress.comclinicaleducation.org They can alter the composition of cell membranes, inhibit the production of pro-inflammatory eicosanoids, and give rise to specialized pro-resolving mediators that actively resolve inflammation. portlandpress.com

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Selected Fatty Acid Esters

| Compound | Assay | Result (IC50 or % Inhibition) | Source |

| Ethyl Margarate | DPPH Radical Scavenging | IC50 = 43.82 ± 1.44 µg/mL | jppres.com |

| Ethyl Margarate | Nitric Oxide (NO) Scavenging | IC50 = 60.04 ± 3.28 µg/mL | jppres.com |

| Ethyl Margarate | Ferric Ion (Fe³⁺) Reducing Power | 308.01 ± 34.11 µgAAE/mg | jppres.com |

| Ethyl Margarate | Egg Albumin Denaturation (Anti-inflammatory) | IC50 = 12.24 ± 0.69 µg/mL | jppres.com |

| Stigmasterol (B192456) | DPPH Radical Scavenging | IC50 = 38.18 ± 2.30 µg/mL | mdpi.com |

| Stigmasterol | Nitric Oxide (NO) Scavenging | IC50 = 68.56 ± 4.03 µg/mL | mdpi.com |

| Stigmasterol | Ferric Ion (Fe³⁺) Reducing Power | 303.58 ± 10.33 µAAE/mg | mdpi.com |

| Stigmasterol | Egg Albumin Denaturation (Anti-inflammatory) | 50% inhibition at 6.25 µg/mL | mdpi.com |

This table is for illustrative purposes and includes data for related fatty acid esters and sterols often found alongside them, not specifically for this compound.

Fatty acid esters have demonstrated a broad spectrum of antimicrobial activities against various microorganisms, including bacteria and fungi. researchgate.netjocpr.comgoogle.com This antimicrobial efficacy is influenced by several factors, including the chain length of the fatty acid moiety and the nature of the alcohol component. researchgate.netnih.gov

Medium-chain fatty acids and their esters, such as those derived from lauric acid and myristic acid, have been shown to be particularly effective against Gram-positive bacteria. researchgate.netnih.govrsc.org For example, sugar esters incorporating these fatty acids exhibit potent antibacterial properties. researchgate.net The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to increased permeability and cell death. researchgate.netasm.org

The antimicrobial activity of fatty acid esters is also being explored for applications in oral hygiene, with some studies showing that they can inhibit the growth of bacteria associated with dental caries. jocpr.com For instance, lauroyl esters of sucrose (B13894) have been found to completely inhibit the growth of Streptococcus sobrinus at certain concentrations. jocpr.com

It is important to note that the effectiveness of these esters can vary significantly depending on the specific microbial strain. nih.govresearchgate.net While many fatty acid esters show strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often more limited. nih.govrsc.org

Table 2: Antimicrobial Activity of Selected Fatty Acid Esters and Related Compounds

| Compound/Ester Type | Target Microorganism | Activity Metric (e.g., MIC) | Source |

| Sucrose Palmitate | Spoilage Bacteria in Canned Milk Coffee | 200 µg/ml prevented spoilage | jocpr.com |

| Lauroyl Esters of Sucrose, Maltose, and Maltotriose | Streptococcus sobrinus | 500-2000 µg/ml (complete inhibition) | jocpr.com |

| Sugar Fatty Acid Esters (C14-C16) | Streptococcus mutans, Listeria monocytogenes | Inhibited biofilm formation at 0.01% (w/w) | jocpr.com |

| Lauric Acid | Paenibacillus larvae | MIC = 25 µg or 50 µg/mL | mdpi.com |

| Monolaurin (Glycerol monoester of lauric acid) | Paenibacillus larvae | MIC = 62.2 µg/mL | mdpi.com |

| Caprinoylfructose | Bacillus cereus, Escherichia coli, Saccharomyces cerevisiae, Fusarium culmorum | Most active among tested fructose (B13574) esters | researchgate.net |

This table presents data for a variety of fatty acid esters to illustrate the general antimicrobial properties of this class of compounds.

Antioxidant and Anti-inflammatory Properties

Computational Modeling of Molecular Interactions with Biological Macromolecules

Computational modeling, including techniques like molecular dynamics (MD) simulations and molecular docking, provides a powerful tool for investigating the interactions between small molecules, such as fatty acid esters, and biological macromolecules like proteins and lipid membranes at an atomic level. frontiersin.orgmdpi.comnih.govoatext.com These methods can predict binding affinities, identify key interacting residues, and elucidate the structural basis for biological activity. frontiersin.orgmdpi.com

Molecular docking studies have been employed to understand the substrate specificity of enzymes involved in the synthesis of fatty acid esters. For example, in a study on the synthesis of isoamyl fatty acid esters, docking models showed that butyric acid was the most suitable substrate for the cutinase enzyme, based on its binding energy and proximity to the active site. jmb.or.kr Similarly, docking has been used to evaluate the esterification potential of enzymes by predicting the interactions between enzymes and various fatty acids and their ethyl esters. frontiersin.org

In the context of anti-inflammatory and antioxidant mechanisms, molecular docking has been used to predict the binding of fatty acid esters to key proteins involved in these processes. For instance, ethyl margarate showed significant binding affinities to NADPH oxidase 2 (NOX2) and nuclear factor-κB (NF-κB), suggesting a molecular basis for its observed antioxidant and anti-inflammatory effects. jppres.com

Molecular dynamics simulations can further provide insights into the dynamic behavior of these interactions over time. nih.govresearchgate.net For example, MD simulations have been used to study the penetration and interaction of parabens (which are esters) with lipid bilayers, providing a model for how such molecules might interact with the skin barrier. oatext.com These simulations can reveal how the molecule orients itself within the membrane and the energetic favorability of this process. oatext.com

While specific computational studies on this compound's interaction with biological macromolecules are not readily found, the existing research on related fatty acid esters demonstrates the utility of these computational approaches. frontiersin.orgmdpi.comoatext.comjmb.or.kr Such studies are crucial for the rational design of new cosmetic and therapeutic agents with desired biological activities.

Table 3: Examples of Computational Modeling Studies on Fatty Acid Ester Interactions

| Molecule(s) Studied | Biological Target/System | Computational Method | Key Finding | Source |

| Isoamyl fatty acid esters | Rhodococcus cutinase | Molecular Docking | Butyric acid identified as the most suitable substrate based on binding energy and distance to the active site. | jmb.or.kr |

| Ethyl Margarate | NADPH oxidase 2 (NOX2), Nuclear factor (NF-κB) | Molecular Docking | Significant binding affinities of -7.2 and -6.1 kcal/mol to NOX2 and NF-κB, respectively. | jppres.com |

| Rhamnose Esters | Lanosterol 14α-demethylase (CYP51) | Molecular Docking | Decanoyl derivative of 2,3-di-O-stearate showed the highest binding affinity (-7.6 kcal/mol). | mdpi.com |

| Vinyl Esters (C4-C18) | Pseudomonas stutzeri Lipase (B570770) | Molecular Docking | All tested vinyl esters fit into the catalytic pocket with an appropriate orientation for transesterification. | nih.gov |

| Parabens (Methyl, Ethyl, Propyl, Butyl, Heptyl) | Dipalmitoylphosphatidylcholine (DPPC) lipid bilayer | Molecular Dynamics (Umbrella Sampling) | Computed the free energy profiles for the insertion of each paraben into the model membrane. | oatext.com |

This table highlights the application of computational methods to understand the interactions of various fatty acid esters with biological systems.

Advanced Toxicological and Safety Assessment Methodologies for Isocetyl Stearate

In Vitro Toxicological Evaluation

In vitro methods, which are conducted outside of a living organism, provide crucial data on the potential toxicity of substances without the use of animal testing.

Cytotoxicity Testing Using Cell-Based Models (e.g., SIRC, LDM-MTT)

Cytotoxicity assays are fundamental in vitro tests that determine the toxicity of a substance to cells. For cosmetic ingredients like isocetyl stearate (B1226849), cell-based models such as Statens Seruminstitut Rabbit Cornea (SIRC) cells and the Living Dermal Model (LDM)-MTT assay are employed. niph.go.jp The SIRC cell line is derived from rabbit cornea and is used to assess ocular irritation potential. niph.go.jp The LDM-MTT assay utilizes a three-dimensional human dermal model to evaluate cell viability. niph.go.jp The MTT assay itself is a colorimetric test that measures cellular metabolic activity, which correlates with cell viability. dermatoljournal.com A decrease in cell viability upon exposure to a substance indicates a cytotoxic effect. These models are part of a tiered evaluation system to identify non-irritating ingredients. niph.go.jp

Assessment of Skin and Eye Irritation Potential

The potential for isocetyl stearate to cause skin and eye irritation has been assessed through various methodologies.

Skin Irritation: In vitro studies using reconstructed human epidermis (RHE) models are a standard method for assessing skin irritation potential. dermatoljournal.comnih.gov These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis. After applying the test substance, cell viability is measured, often using the MTT assay. dermatoljournal.comnih.gov A significant reduction in cell viability suggests irritation potential. For example, a cosmetic cream was considered non-irritant if the RHE viability was above 50%. dermatoljournal.com Generally, undiluted glyceryl monoesters, which are structurally related to this compound, may cause minor skin irritation, particularly on abraded skin, but are not typically irritating at concentrations used in cosmetics. nih.gov Studies on similar alkyl esters have shown them to be, at most, minimally irritating to the skin at cosmetic use concentrations. cosmeticsinfo.org

Eye Irritation: Historically, the Draize eye test in rabbits was used. niph.go.jp However, in vitro alternatives are now prevalent. These include tests on reconstructed human corneal epithelium (HCE) models. nih.govmdpi.com Similar to RHE models, cell viability is a key endpoint. For instance, a viability of over 77% in an HCE model indicated a lack of irritation potential for a cosmetic cream. nih.govmdpi.com Formulations containing related compounds like glyceryl stearate have been found to be non-irritating to rabbit eyes. media-amazon.comfrisdoekske.be The Cosmetic Ingredient Review (CIR) Expert Panel has noted that stearate esters are essentially non-irritating to the eyes at and above use concentrations. cosmeticsinfo.org

Sensitization and Phototoxicity Studies

Sensitization: Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. In vitro and clinical studies are used to assess this potential. Human Repeat Insult Patch Tests (HRIPT) are a common clinical method. nih.gov In such tests, a substance is repeatedly applied to the skin of human volunteers to see if an allergic reaction develops. Studies on stearate esters have found them to be essentially nonsensitizing. cosmeticsinfo.org

Phototoxicity: Phototoxicity is a light-induced skin irritation. It is assessed by exposing the skin to a substance and then to ultraviolet (UV) light. Studies on stearate esters have demonstrated that they are nonphototoxic and nonphotosensitizing. cosmeticsinfo.orgscribd.com

In Vivo Toxicological Studies (Read-Across and Analogues)

In vivo studies, conducted in living organisms, are sometimes necessary to understand the full toxicological profile of a substance. For compounds like this compound with a good safety profile, data from structurally similar chemicals (analogues) can be used in a "read-across" approach to fill data gaps, reducing the need for new animal testing. oecd.org

Acute Oral and Dermal Toxicity Evaluations

Acute toxicity studies evaluate the effects of a single, high dose of a substance.

Oral Toxicity: this compound and its analogues, such as other stearate esters, have consistently shown low acute oral toxicity. cosmeticsinfo.orgscribd.com For example, the oral LD50 (the dose at which 50% of test animals die) for butyl stearate in rats was found to be greater than 32 g/kg, indicating very low toxicity. cir-safety.org

Dermal Toxicity: Acute dermal toxicity for this compound is also low. Studies on similar esters of 2-ethylhexanol suggest a very low acute dermal toxicity. For myristyl myristate, another alkyl ester, the acute dermal LD50 in rabbits was greater than 2 g/kg. cir-safety.org

Repeated Dose Toxicity Assessments

Repeated dose toxicity studies assess the effects of long-term or repeated exposure to a substance. A read-across approach is often used here. For instance, a two-year feeding study in rats with butyl stearate at concentrations up to 6.25% in the diet showed no significant adverse effects. cir-safety.orgindustrialchemicals.gov.au Similarly, a 90-day study with glyceryl hydrogenated rosinate in rats found no adverse effects. frisdoekske.be A repeated dose dermal toxicity study on a related ester of 2-ethylhexanol suggested the possibility of some effects, like congestive dermatitis, at high dose levels over a long period.

Interactive Data Tables

Table 1: In Vitro Cytotoxicity and Irritation Data for this compound and Analogues

| Test Type | Model | Test Substance | Concentration | Result | Citation |

| Cytotoxicity | SIRC Cells | Cosmetic Ingredients | Various | Used to identify non-irritants | niph.go.jp |

| Cytotoxicity | LDM-MTT Assay | Cosmetic Ingredients | Various | Used to identify non-irritants | niph.go.jp |

| Skin Irritation | Reconstructed Human Epidermis | Cosmetic Cream | Undiluted | Non-irritant (>50% viability) | dermatoljournal.com |

| Eye Irritation | Reconstructed Human Corneal Epithelium | Cosmetic Cream | Undiluted | Non-irritant (77% viability) | nih.govmdpi.com |

| Eye Irritation | Rabbit Eye | Stearate Esters | Use concentrations | Essentially non-irritating | cosmeticsinfo.org |

| Skin Irritation | Rabbit Skin | Stearate Esters | Cosmetic use concentrations | Minimally irritating | cosmeticsinfo.org |

Table 2: In Vivo Toxicological Data for this compound and Analogues (Read-Across)

| Test Type | Species | Test Substance | Route | Result (LD50/NOAEL) | Citation |

| Acute Oral Toxicity | Rat | Butyl Stearate | Oral | LD50 > 32 g/kg | cir-safety.org |

| Acute Dermal Toxicity | Rabbit | Myristyl Myristate | Dermal | LD50 > 2 g/kg | cir-safety.org |

| Repeated Dose Toxicity | Rat | Butyl Stearate | Oral (2-year study) | No significant adverse effects | cir-safety.orgindustrialchemicals.gov.au |

| Repeated Dose Toxicity | Rat | Glyceryl Hydrogenated Rosinate | Oral (90-day study) | No adverse effects | frisdoekske.be |

| Repeated Dose Toxicity | Rabbit | Ester of 2-ethylhexanol | Dermal | Potential for congestive dermatitis at high doses |

Genotoxicity Testing (e.g., Ames Test)

Genotoxicity testing is crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations or cancer. medicilon.com The primary screening method for this purpose is the bacterial reverse mutation assay, commonly known as the Ames test. medicilon.com This in vitro method uses specific strains of bacteria (e.g., Salmonella typhimurium) that have lost the ability to synthesize an essential amino acid, histidine. medicilon.com The test exposes these bacteria to a chemical to see if it causes a mutation that restores the bacteria's ability to produce histidine and grow. medicilon.com Tests are conducted with and without metabolic activation systems (like a rat liver extract known as S9 mix) to mimic the metabolic processes that occur in the human body. jst.go.jpcapes.gov.br

While specific genotoxicity data for this compound is not detailed in readily available literature, the broader group of alkyl esters has been evaluated. A comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel noted that various alkyl esters have been found to be not genotoxic in a variety of assay systems. cir-safety.org For example, isodecyl laurate, a related alkyl ester, was reported as not mutagenic in an Ames test using S. typhimurium strains TA97, TA98, TA100, and TA102. cir-safety.org Similarly, diacylglycerol (DAG) oil, which contains esterified fatty acids, showed negative results in Ames tests, both in its unheated and heated forms. capes.gov.br These findings for structurally related compounds are often used to infer the safety profile of ingredients with limited specific data. cir-safety.org

Developmental and Reproductive Toxicity Investigations

Investigating potential developmental and reproductive toxicity is a key component of safety assessment. These studies aim to determine if a substance can interfere with sexual function, fertility, or cause adverse effects in offspring. Modern testing strategies, such as the OECD Test Guideline 443 for an Extended One-Generation Reproductive Toxicity Study, provide a comprehensive evaluation of these endpoints. oecd.org Such studies typically involve exposing sexually mature male and female animals to the test substance before mating and throughout gestation and weaning of the F1 generation. oecd.org Key observations include effects on reproductive system integrity, fertility, and the health, growth, and development of the offspring. oecd.org

For the stearate esters group, the CIR Expert Panel has evaluated available data and concluded they are safe as used in cosmetics. cosmeticsinfo.org The panel's assessment included a review of studies on related compounds. For instance, a 10-week dietary study of butyl stearate in rats prior to mating did not show any adverse effects on reproduction. cir-safety.org Furthermore, the constituent parts of this compound—stearic acid and isocetyl alcohol—are considered. Stearic acid, a common fatty acid, is not considered to pose a hazard for reproduction or developmental toxicity based on a wealth of nutritional and medical data. europa.eu The EWG Skin Deep database assigns this compound a low hazard score for developmental and reproductive toxicity, referencing findings from the CIR. ewg.org

Organ System Toxicity Studies (Non-Reproductive)

These studies assess the potential for a chemical to cause adverse effects on specific organs, not including the reproductive system, following single (acute) or repeated exposure. Methodologies include acute oral toxicity tests to determine the dose that causes mortality (LD50) and repeated dose studies (e.g., 28-day or 90-day feeding studies) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

The CIR Expert Panel noted that stearate esters, as a class, exhibit low acute oral toxicity. cosmeticsinfo.org For example, the acute oral LD50 for butyl stearate in rats was greater than 32 g/kg. cir-safety.org In a 2-year feeding study, rats fed up to 6000 mg/kg/day of butyl stearate showed no toxicity related to the substance. cir-safety.org These findings support the safety of the broader category of stearate esters, including this compound, as used in cosmetic formulations. cosmeticsinfo.org

Immunotoxicology and Allergic Reaction Profiling

Immunotoxicology evaluates the potential for a substance to adversely affect the immune system, while allergic reaction profiling focuses on its capacity to induce skin sensitization (allergic contact dermatitis). Standard methods for assessing skin sensitization include the Guinea Pig Maximization Test (GPMT) and the Murine Local Lymph Node Assay (LLNA). Clinical studies in humans, such as the Human Repeat Insult Patch Test (HRIPT), provide the most relevant data for cosmetic ingredients. mit.edu These tests help determine if an ingredient is a sensitizer. cosmileeurope.eu

In clinical studies reviewed by the CIR, stearate esters were found to be essentially nonsensitizing. cosmeticsinfo.org The EWG also assigns a low hazard score for "Allergies & Immunotoxicity" to this compound. ewg.org While some individuals may have sensitivities to any cosmetic ingredient, the available evidence suggests that this compound has a low potential for causing allergic reactions in the general population. cosmileeurope.eu

Endocrine Disruption Potential and Assessment Strategies

There is growing attention on the potential for chemicals to interfere with the body's endocrine (hormone) system. The assessment of endocrine disruption potential is a complex process. cir-safety.org It involves a weight-of-evidence approach that considers data from various sources, including: cir-safety.org

In silico models: Computer-based predictions of a chemical's ability to interact with hormone receptors.

In vitro assays: Laboratory tests that measure a substance's ability to bind to hormone receptors (e.g., estrogen or androgen receptors) or affect hormone production. cir-safety.org

In vivo assays: Studies in living organisms, such as the uterotrophic bioassay in rodents, which can detect estrogenic activity. cir-safety.org

The CIR Expert Panel continually monitors research in this area and includes relevant data in its safety assessments. cir-safety.org It is important to distinguish between endocrine activity (the ability to interact with a hormone system) and endocrine disruption (causing an adverse health effect as a result). cosmileeurope.eucosmileeurope.eu Many substances, including natural ones, can show some level of endocrine activity in lab tests without causing harm in a whole organism. cosmileeurope.eu Rigorous safety assessments for cosmetic ingredients are legally required to cover all potential risks, including endocrine disruption. cosmileeurope.eu For the broader class of fatty acids and their esters, there is currently no strong evidence to suggest they are endocrine disruptors at the concentrations used in cosmetics.

Risk Assessment Methodologies and Identification of Data Gaps

The risk assessment of a cosmetic ingredient like this compound is a multi-step process that integrates all available toxicological data. nih.gov This process generally includes:

Hazard Identification: Identifying the potential adverse health effects a substance can cause.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the occurrence of health effects.

Exposure Assessment: Determining the extent of human exposure under normal and foreseeable use conditions.

Risk Characterization: Combining the above information to estimate the likelihood of adverse health effects in the exposed population. nih.gov

A significant methodology used by the CIR is "read-across" or grouping, where data on well-studied chemicals are used to assess the safety of structurally and functionally similar compounds. cir-safety.org This is particularly useful when data for a specific ingredient, like this compound, is limited. The safety of this compound is supported by data from other isopropyl esters and other stearate esters. cir-safety.org

However, data gaps can still be identified. One such gap noted by the Environmental Working Group (EWG) is that safety assessments by the CIR are often based on the maximum reported concentration of use, which creates an implicit safe concentration limit rather than one derived from comprehensive dose-response studies for every single ingredient. ewg.org The continuous review process by bodies like the CIR aims to incorporate new data as it becomes available to fill these gaps and update safety assessments. cir-safety.orgcosmeticsinfo.org

Summary of Toxicological Data for Stearate Esters

| Toxicological Endpoint | Test Methodology / Type | General Findings for Stearate Esters / Related Compounds | Reference |

|---|---|---|---|

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Generally not mutagenic. | cir-safety.org |

| Developmental & Reproductive Toxicity | Repeated Dose Dietary Studies in Animals | No adverse effects on reproduction observed for related esters. | cir-safety.org |

| Organ System Toxicity (Non-Reproductive) | Acute Oral Toxicity (LD50); Chronic Feeding Studies | Low acute toxicity; No-test-article-related toxicity in long-term studies for related esters. | cir-safety.orgcosmeticsinfo.org |

| Immunotoxicology (Allergenicity) | Human Repeat Insult Patch Test (HRIPT); Guinea Pig Maximization Test | Essentially nonsensitizing. | cosmeticsinfo.org |

| Endocrine Disruption | Weight-of-Evidence (In vitro, In vivo, In silico) | No significant evidence of endocrine disruption at cosmetic use concentrations. | cosmileeurope.eucir-safety.orgcosmileeurope.eu |

Ecotoxicological and Environmental Fate Research on Isocetyl Stearate

Environmental Persistence and Biodegradation Pathways

The environmental persistence of Isocetyl Stearate (B1226849) is influenced by its susceptibility to biotic and abiotic degradation processes. As a large organic molecule, its breakdown in the environment is a key factor in its potential for long-term impact.

Various biological screening studies on its constituent parts, 1-hexadecanol (B1195841) (a component of isocetyl alcohol) and stearic acid, indicate that they are biodegradable under both aerobic and anaerobic conditions. atamanchemicals.com For instance, studies on 1-hexadecanol have shown mineralization of 28.0% in a 5-day incubation with activated sludge. atamanchemicals.com In tests using emulsified 1-hexadecanol, 30-60% was oxidized in standard 5-day BOD (Biochemical Oxygen Demand) tests. atamanchemicals.com The half-life of stearic acid in surface sandy loam has been reported to be 1.9 days.

Table 1: Biodegradation Data for Components of Isocetyl Stearate

| Compound | Test System | Duration | Degradation | Reference |

| 1-Hexadecanol | Activated Sludge | 5 days | 28.0% (mineralization) | atamanchemicals.com |

| 1-Hexadecanol | Emulsified in standard BOD test | 5 days | 30-60% (oxidized) | atamanchemicals.com |

| Stearic Acid | Williamsburg Surface Sandy Loam | - | Half-life: 1.9 days |

Hydrolysis is a key initial step in the degradation of this compound, breaking the ester bond to form isocetyl alcohol and stearic acid. Some sources suggest that this compound possesses excellent hydrolysis stability. oecd.org Conversely, other stearate esters are known to undergo hydrolysis. For example, for isopropyl myristate, a similar fatty acid ester, the estimated base-catalyzed second-order hydrolysis rate constant is 2.14 x 10⁻² L/mole-sec. atamanchemicals.com This corresponds to half-lives of 10 years at pH 7 and 1 year at pH 8. atamanchemicals.com In biological systems, this process is expected to be catalyzed by lipase (B570770) enzymes. The rate of enzymatic hydrolysis can depend on the chain length of both the alcohol and the fatty acid. rsc.org Due to its low water solubility, the hydrolysis of this compound in aqueous environments is likely to be a slow process, but it is expected to be readily hydrolyzed in biological systems where enzymes can facilitate the reaction. reagens-group.com

Bioaccumulation Potential Assessment

The bioaccumulation potential of a substance refers to its ability to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF).

Table 2: Bioaccumulation Data for Related Compounds

| Compound/Category | Parameter | Value | Interpretation | Reference |

| 1-Hexadecanol | BCF | 56 | Moderate potential | atamanchemicals.com |

| Glycerides Category | Estimated BCF | < 500 | Low potential | oecd.org |

Aquatic Ecotoxicity

The assessment of aquatic ecotoxicity involves evaluating the potential for a substance to cause harm to aquatic organisms. This is typically done through standardized tests on fish, invertebrates (like Daphnia), and algae.

Specific aquatic toxicity data for this compound is not widely available in public literature. chemicalbook.com However, data for related compounds can provide an indication of its potential effects. For a structurally similar compound, isocetyl stearoyl stearate, GHS classification indicates it is very toxic to aquatic life with long-lasting effects. It is important to note that this is a different molecule. For self-emulsifying glyceryl monostearate, the LC50 for fish is greater than 100 mg/L, indicating low toxicity.

Table 3: Aquatic Toxicity Data for Related Substances

| Substance | Organism | Endpoint | Value (mg/L) | Classification | Reference |

| Self-emulsifying glyceryl monostearate | Fish | LC50 | > 100 | Not harmful | |

| C9-11 Ethoxylated Alcohols | Oncorhynchus mykiss (fish) | LC50 (96h) | 5 - 7 | Toxic | europa.eu |

| C9-11 Ethoxylated Alcohols | Daphnia magna (crustacean) | EC50 (48h) | 2.5 | Toxic | europa.eu |

| C9-11 Ethoxylated Alcohols | Selenastrum capricornutum (algae) | ECr50 (96h) | 1.4 | Toxic | europa.eu |

There is a lack of specific data on the effects of this compound on fish embryo toxicity (e.g., OECD 236, Fish Embryo Acute Toxicity Test) and other long-term aquatic toxicity studies. Long-term tests, such as the fish early-life stage (FELS) test (OECD 210), provide crucial information on the potential for chronic effects on growth and reproduction. Without such data for this compound, a complete assessment of its long-term risk to aquatic ecosystems cannot be made.

Terrestrial Ecotoxicity and Soil Sorption Characteristics

The behavior and effects of this compound in the terrestrial environment are largely governed by its tendency to adsorb to soil particles and its potential toxicity to soil-dwelling organisms.

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. chemsafetypro.com A high Koc value indicates that the substance is likely to be immobile in soil. For 1-hexadecanol, a component of isocetyl alcohol, the estimated Koc is 25,000, which suggests it will have no mobility in soil. atamanchemicals.com Given its large molecular size and lipophilic nature, this compound is also expected to have a very high Koc and therefore be strongly adsorbed to soil and sediment, limiting its potential to leach into groundwater.

There is a lack of specific data on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, and plants. Standardized tests, such as the Earthworm Acute Toxicity Test (OECD 207) and the Soil Microorganisms: Nitrogen Transformation Test (OECD 216), would be required to assess these potential impacts.

Table 4: Soil Sorption Data for a Related Compound

| Compound | Parameter | Value | Interpretation | Reference |

| 1-Hexadecanol | Estimated Koc | 25,000 | Immobile in soil | atamanchemicals.com |

Environmental Impact Assessment Using Life Cycle Analysis (LCA)

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction, through manufacturing and use, to end-of-life disposal or recycling. reagens-group.comtradebe.com The LCA framework is defined by international standards such as ISO 14040 and ISO 14044. reagens-group.commdpi.com

A specific LCA for this compound is not publicly available. However, an LCA for this compound would typically involve:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the life cycle. This would include the production of stearic acid (often from palm or other vegetable oils) and isocetyl alcohol.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI results. Impact categories typically assessed include global warming potential, ozone depletion, acidification, eutrophication, and ecotoxicity. mdpi.com

Predictive Modeling and Data-Driven Approaches in Ecotoxicology

In the absence of extensive empirical testing for every chemical compound, predictive modeling and data-driven approaches have become essential tools in assessing the ecotoxicological risks of substances like this compound. These methods use a chemical's structure and physicochemical properties to forecast its environmental fate and potential toxicity.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are computational models that correlate the chemical structure of a substance with its biological activity, including toxicity. nih.govepa.gov For esters, QSAR models have been developed to predict aquatic toxicity towards organisms like fish and aquatic invertebrates. nih.govchemsafetypro.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict toxic endpoints. The development of robust QSAR models for esters can help to fill data gaps without the need for extensive animal testing. mdpi.com

Environmental Fate Modeling: Software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used to predict the environmental fate of chemicals. chemsafetypro.comepa.gov For a substance like this compound, these models can estimate:

Partitioning: How the chemical distributes between air, water, soil, and sediment. The EPISuite Fugacity model is one such tool used for this purpose.

Biodegradability: The likelihood and rate at which the chemical will be broken down by microorganisms in the environment.

Bioaccumulation: The potential for the chemical to accumulate in the tissues of aquatic organisms, often predicted using the octanol-water partition coefficient (Log Kow). epa.gov

For instance, the estimated volatilization half-life for a related compound, cetyl alcohol, from a model pond is 1.8 years when adsorption is considered, and it has a moderate potential for bioconcentration in aquatic organisms. atamanchemicals.com

Life Cycle Assessment (LCA): LCA is a data-driven methodology used to evaluate the environmental impacts of a product throughout its entire life cycle. rsc.orgquantis.com In the context of cosmetic ingredients like this compound, LCA can be used to quantify contributions to acidification, eutrophication, and ozone formation. mdpi.comresearchgate.net These assessments often rely on databases that provide impact factors for various chemical production processes. When data for a specific chemical is unavailable, proxies or data from similar chemicals are used to model the potential impacts. mdpi.com

Table 2: Predictive Ecotoxicology Tools and Their Application to this compound

| Modeling Approach | Description | Relevance for this compound |

| QSAR | Correlates chemical structure with toxicological endpoints. nih.govepa.gov | Predicts potential aquatic toxicity based on its ester structure without direct testing. chemsafetypro.com |

| EPI Suite™ | A suite of models predicting physicochemical properties and environmental fate. chemsafetypro.comepa.gov | Estimates partitioning in the environment, biodegradability, and bioaccumulation potential. |

| LCA | Assesses the environmental impacts of a product's entire lifecycle. rsc.orgquantis.com | Quantifies potential contributions to acidification, eutrophication, and ozone formation, often using data from proxy substances. mdpi.com |

These predictive tools are crucial for the environmental risk assessment of cosmetic ingredients, enabling regulators and manufacturers to make more informed decisions about product safety and sustainability. ewg.orgindustrialchemicals.gov.aumdpi.com

Analytical Chemistry Techniques for Isocetyl Stearate Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental in separating isocetyl stearate (B1226849) from complex matrices and for its quantification. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity and detailed composition of isocetyl stearate. emerypharma.com Since this compound is the ester of stearic acid and isocetyl alcohol (a branched-chain C16 alcohol), GC can resolve the various isomers that may be present in the commercial product. researchgate.net The analysis often involves high temperatures due to the low volatility of this long-chain ester. nih.gov

For analysis, the sample is typically dissolved in a suitable solvent and injected into the GC. The instrument separates components based on their boiling points and interaction with the stationary phase. The resulting chromatogram provides a profile of the sample, where the main peak corresponds to this compound and smaller peaks may indicate impurities such as residual starting materials (isocetyl alcohol and stearic acid) or by-products. mdpi.comshimadzu.nl GC-MS analysis further allows for the identification of these impurities by comparing their mass spectra to spectral libraries. researchgate.netajer.org In some cases, derivatization to more volatile compounds, like fatty acid methyl esters (FAMEs), can be performed, although direct analysis is also possible. diva-portal.orgnih.gov

Table 1: Typical GC/GC-MS Parameters for Long-Chain Ester Analysis

| Parameter | Typical Condition |

| Column | Fused-silica capillary column (e.g., HP-5MS, DB-1HT) |

| Injector Temperature | 250°C - 390°C nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temp: 50-120°C, ramped to 280-390°C nih.govresearchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280°C - 390°C nih.govresearchgate.net |

| Injection Mode | Split/Splitless |

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound in complex mixtures like cosmetic creams and lotions. researchgate.netpjoes.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed. researchgate.netgoogle.com

Since this compound lacks a strong chromophore, detection is often performed using an Ultraviolet (UV) detector at a low wavelength (around 200-210 nm) where the ester carbonyl group absorbs, or by using an Evaporative Light Scattering Detector (ELSD). researchgate.netchromatographyonline.com Quantification is achieved by creating a calibration curve from standard solutions of known this compound concentrations and comparing the peak area of the analyte in the sample to this curve. koreascience.kroup.com The method's accuracy and precision are ensured through proper validation, including linearity, specificity, and recovery studies. koreascience.kroup.com

Table 2: General HPLC Method for this compound Quantification

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pjoes.comkoreascience.kr |

| Mobile Phase | Gradient or isocratic elution with Methanol, Acetonitrile, and/or Water pjoes.comresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min koreascience.kroup.com |

| Detector | UV at ~205 nm or Evaporative Light Scattering Detector (ELSD) chromatographyonline.com |

| Column Temperature | Ambient to 40°C koreascience.kr |

| Sample Preparation | Extraction from cosmetic matrix with a suitable solvent (e.g., Methanol, Tetrahydrofuran) google.comfda.gov |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and identification of this compound. scribd.comlibretexts.orgdntb.gov.ua It is particularly useful for checking raw material identity or for preliminary separation of components in a cosmetic formulation. nih.gov

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a solvent system (mobile phase) that travels up the plate by capillary action. researchgate.net Components separate based on their affinity for the stationary versus the mobile phase. Non-polar compounds like this compound will travel further up the plate (higher Retention Factor, Rf value) in a non-polar mobile phase compared to more polar components. libretexts.org After development, the spots are visualized, often by spraying with a reagent (e.g., phosphomolybdic acid, rhodamine B) and heating, as esters are not typically UV-active on their own. epfl.ch

Table 3: Common TLC Systems for Ester Identification

| Component | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Toluene, or mixtures of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v) researchgate.net |

| Visualization Reagents | Phosphomolybdic acid in ethanol, Vanillin-sulfuric acid, Rhodamine B, Iodine vapor epfl.ch |

| Detection | Visual inspection after charring (heating) or under UV light if a fluorescent indicator or reagent is used epfl.ch |